4-(2,4-Difluorophenoxy)piperidine hydrochloride
Overview
Description
4-(2,4-Difluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H13F2NO•HCl and a molecular weight of 249.68 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2,4-difluorophenol . The general synthetic route includes the following steps:
Formation of Piperidine Phenolate: Piperidine reacts with sodium hydroxide to form the corresponding piperidine phenolate.
Reaction with 2,4-Difluorophenol: The piperidine phenolate then reacts with 2,4-difluorophenol in the presence of a suitable catalyst to form 4-(2,4-Difluorophenoxy)piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Chemical Reactions Analysis
4-(2,4-Difluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenoxy group.
Oxidation and Reduction:
Scientific Research Applications
4-(2,4-Difluorophenoxy)piperidine hydrochloride has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biological Studies: Researchers use this compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which makes it valuable in the study of enzyme functions and inhibition . The exact molecular targets and pathways are still under investigation, but its enzyme inhibitory effects are of particular interest in neurological research .
Comparison with Similar Compounds
4-(2,4-Difluorophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(2,4-Difluorobenzyl)oxy)piperidine hydrochloride: This compound has a similar structure but with a benzyl group instead of a phenoxy group.
4,4-Difluoropiperidine hydrochloride: This compound lacks the phenoxy group and has only the piperidine ring with fluorine substitutions.
The uniqueness of this compound lies in its specific phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMIBZWCNGEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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